4-(2-Acetoxyphenyl)-2-chloro-1-butene
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Overview
Description
4-(2-Acetoxyphenyl)-2-chloro-1-butene is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Mechanisms
Solvolysis Reactions and Rearrangements : Jia et al. (2002) studied the solvolysis reactions of related compounds, highlighting the nucleophilic addition of water to tertiary allylic carbocations, revealing insights into reaction mechanisms and product distributions, which could be relevant for understanding the behavior of "4-(2-Acetoxyphenyl)-2-chloro-1-butene" under similar conditions (Jia, Ottosson, Zeng, & Thibblin, 2002).
Photochemical Generation of Aryl Cations : Protti et al. (2004) examined the photochemistry of chlorophenols and chloroanisoles, leading to aryl cations. These findings might offer a parallel to the photoreactivity of "this compound," suggesting potential pathways for generating reactive intermediates or products (Protti, Fagnoni, Mella, & Albini, 2004).
Metabolism and Bioactivation Studies
- Metabolism of Chlorohydroxybutenes : Wu et al. (2019) and Wang et al. (2018) conducted studies on the metabolism of 1-chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, revealing insights into biotransformation pathways that could be relevant for understanding the metabolic fate of "this compound" in biological systems. These studies identified potential biomarkers and elucidated mechanisms of action, contributing to our understanding of the toxicological profiles of such compounds (Wu et al., 2019); (Wang et al., 2018).
Synthetic Applications and Material Science
Microwave-Accelerated Synthesis : Shen Hua-liang (2007) reported the microwave-accelerated synthesis of 4-acetoxy-2-methyl-2-butenal, showcasing the potential for efficient synthetic pathways that could be applicable to "this compound" for producing intermediates useful in pharmaceuticals and chemicals (Shen, 2007).
Polymer Synthesis and Characterization : Miyasaka et al. (2001) and Bielawski et al. (2001) explored the synthesis and properties of novel polymeric materials derived from compounds with structural similarities to "this compound." These studies contribute to the development of materials with potential applications in electronics, photonics, and as functional coatings, offering insights into the versatility of chemical structures in polymer science (Miyasaka, Yamazaki, & Nishide, 2001); (Bielawski, Scherman, & Grubbs, 2001).
Mechanism of Action
Target of Action
It’s worth noting that acetoxyphenyl compounds, such as aspirin (acetylsalicylic acid), are known to target the prostaglandin cyclooxygenases-1 (cox-1) and cox-2 . These enzymes play a crucial role in the production of prostanoids, particularly in the stomach and platelets .
Mode of Action
Similar compounds like aspirin function through acetylation . The acetylation of COX-2 allows for the generation of 15-®HETE and subsequent formation of “aspirin-triggered lipoxin” (ATL) by interaction with white cell lipoxygenases .
Biochemical Pathways
Compounds like aspirin that target cox-1 and cox-2 are involved in the arachidonic acid cascade, converting arachidonic acid to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis .
Pharmacokinetics
Similar compounds like aspirin are rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .
Result of Action
The acetylation of cox-2 by similar compounds like aspirin allows for the generation of 15-®hete and subsequent formation of “aspirin-triggered lipoxin” (atl) by interaction with white cell lipoxygenases . This could potentially lead to anti-inflammatory effects.
Properties
IUPAC Name |
[2-(3-chlorobut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXHLYVESVTJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641188 |
Source
|
Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-72-0 |
Source
|
Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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